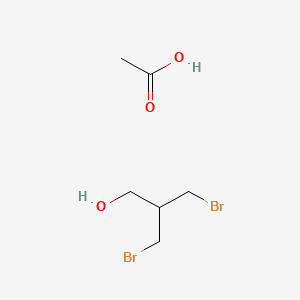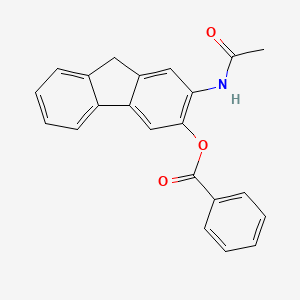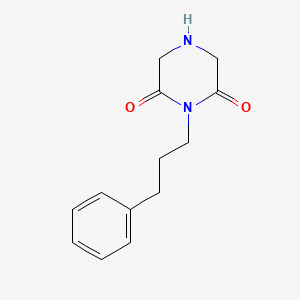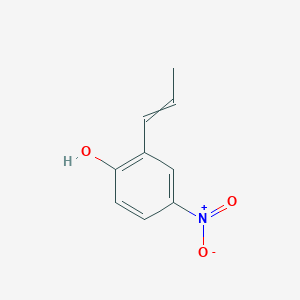![molecular formula C13H26O5 B14340391 Methyl 8-[(2-methoxyethoxy)methoxy]octanoate CAS No. 106673-30-7](/img/structure/B14340391.png)
Methyl 8-[(2-methoxyethoxy)methoxy]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-[(2-methoxyethoxy)methoxy]octanoate is an organic compound that belongs to the ester family It is characterized by its long aliphatic chain and multiple ether linkages, making it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[(2-methoxyethoxy)methoxy]octanoate typically involves the esterification of 8-hydroxyoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-[(2-methoxyethoxy)methoxy]octanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is 8-[(2-methoxyethoxy)methoxy]octanoic acid.
Reduction: The major product is 8-[(2-methoxyethoxy)methoxy]octanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
Methyl 8-[(2-methoxyethoxy)methoxy]octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 8-[(2-methoxyethoxy)methoxy]octanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ether linkages provide stability to the molecule, allowing it to act as a carrier for other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-[(2-methoxyethoxy)methoxy]hexanoate
- Methyl 8-[(2-methoxyethoxy)methoxy]decanoate
- Ethyl 8-[(2-methoxyethoxy)methoxy]octanoate
Uniqueness
Methyl 8-[(2-methoxyethoxy)methoxy]octanoate is unique due to its specific chain length and the presence of multiple ether linkages. These structural features provide it with distinct chemical properties and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
106673-30-7 |
|---|---|
Formule moléculaire |
C13H26O5 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
methyl 8-(2-methoxyethoxymethoxy)octanoate |
InChI |
InChI=1S/C13H26O5/c1-15-10-11-18-12-17-9-7-5-3-4-6-8-13(14)16-2/h3-12H2,1-2H3 |
Clé InChI |
ZEPZXTIFRIMAFH-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
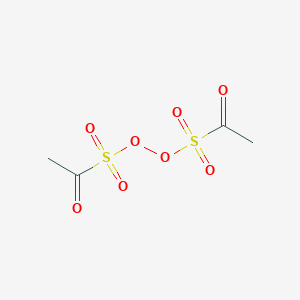
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
